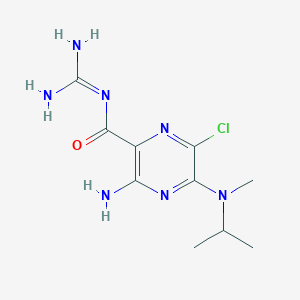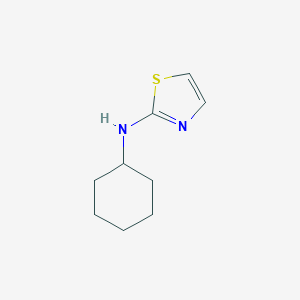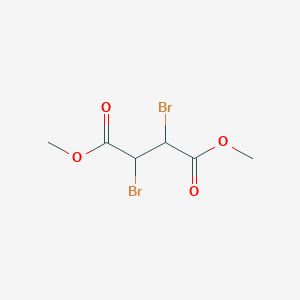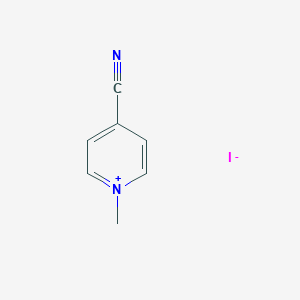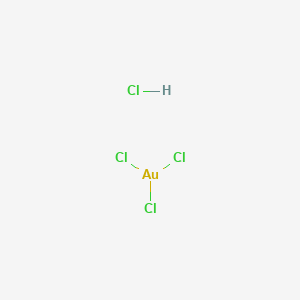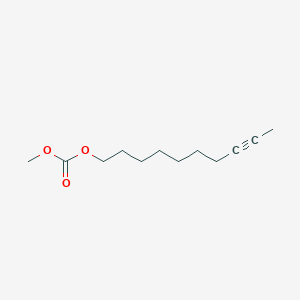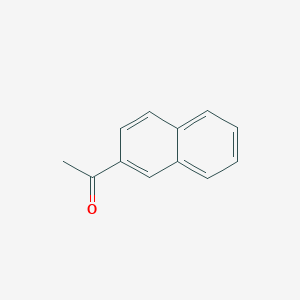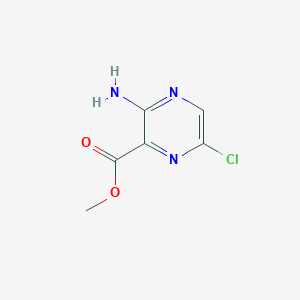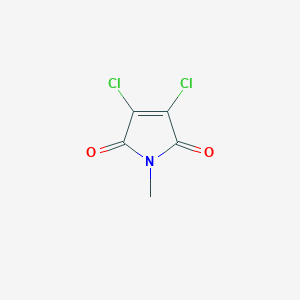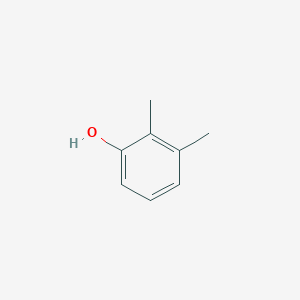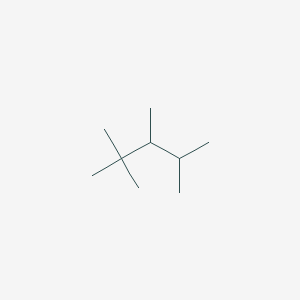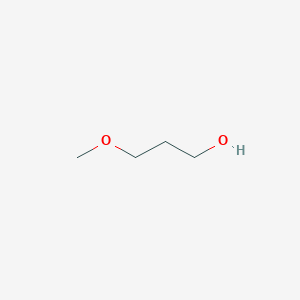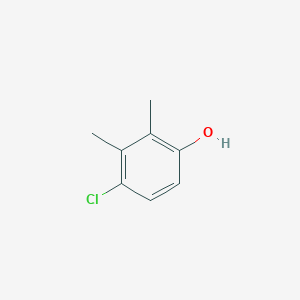
4-Chloro-2,3-dimethylphenol
Overview
Description
4-Chloro-2,3-dimethylphenol, also known as PCMX or 4-Chloro-3,5-xylenol, is a type of phenol that is used in various applications . It has a molecular weight of 156.61 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-dimethylphenol involves various chemical processes . It was first synthesized in Germany in 1923 as a result of efforts to produce improved antiseptics .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-dimethylphenol is C8H9ClO . The InChI representation isInChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 . Chemical Reactions Analysis
4-Chloro-2,3-dimethylphenol is known to undergo various chemical reactions . For instance, it can degrade under UV and UV/persulfate processes in water .Physical And Chemical Properties Analysis
4-Chloro-2,3-dimethylphenol is a solid with an aromatic odor . It has a melting point of 113 - 116 °C and a boiling point of 246 °C . It has a molecular weight of 156.61 g/mol .Scientific Research Applications
Antimicrobial Agent
4-Chloro-2,3-dimethylphenol is a potent antimicrobial agent. It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Disinfectant
This compound is used as a disinfectant, an antimicrobial agent that is applied to non-living objects to destroy harmful microorganisms or to inhibit their activity . It is used in hospitals and households for disinfection and sanitation .
Antiseptic Drug
4-Chloro-2,3-dimethylphenol has a role as an antiseptic drug . It is used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .
Molluscicide
This compound is also used as a molluscicide, a substance used to destroy pests of the phylum Mollusca .
Water Quality Analysis
4-Chloro-2,3-dimethylphenol is used in the determination of chlorophenols in water according to U.S. EPA Method 528 . This method includes all the steps necessary to collect, prepare, and analyze samples and data.
Environmental Monitoring
Due to its widespread use and potential for water pollution, monitoring of 4-Chloro-2,3-dimethylphenol is necessary. It is used in environmental monitoring to detect this source of pollution as it can represent a serious threat to environmental and human health .
Mechanism of Action
Target of Action
4-Chloro-2,3-dimethylphenol, also known as Chloroxylenol or PCMX, is a broad-spectrum antimicrobial chemical compound . It primarily targets a wide range of microorganisms including viruses, bacteria, fungi, and algae . It is particularly effective against Gram-positive bacteria , where it disrupts the cell wall due to its phenolic nature .
Mode of Action
The mode of action of 4-Chloro-2,3-dimethylphenol involves the disruption of the cell wall of the targeted microorganisms . This disruption is due to the phenolic nature of the compound, which interferes with the integrity and function of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,3-dimethylphenol are primarily related to the structure and function of the bacterial cell wall . The compound’s phenolic nature allows it to interact with and disrupt these pathways, leading to the death of the bacteria .
Result of Action
The primary result of the action of 4-Chloro-2,3-dimethylphenol is the death of the targeted microorganisms . By disrupting the cell wall, the compound causes the bacteria to lose their structural integrity and function, leading to cell death . This makes 4-Chloro-2,3-dimethylphenol effective as an antiseptic and disinfectant .
Action Environment
The action of 4-Chloro-2,3-dimethylphenol can be influenced by various environmental factors. For instance, the compound is known to be combustible and forms explosive mixtures with air on intense heating . Therefore, its storage and use should be in a cool, well-ventilated place away from heat sources . Furthermore, the compound’s effectiveness as an antimicrobial agent can be influenced by factors such as the presence of organic matter, the pH of the environment, and the specific microorganisms present .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVHJRJEWDVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075092 | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dimethylphenol | |
CAS RN |
1321-23-9, 1570-76-9 | |
| Record name | Chloroxylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,3-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



